molecular formula C29H38O9Si B11826876 Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside

Cat. No.: B11826876
M. Wt: 558.7 g/mol
InChI Key: YEJYGCSQLCXHSL-DFLSAPQXSA-N
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Description

Molecular Architecture and Protecting Group Configuration

The molecular architecture of methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-glucopyranoside is defined by its α-anomeric configuration and the strategic placement of protective groups. The glucopyranoside core adopts a $$^4C_1$$ chair conformation, stabilized by the equatorial orientation of the bulky TBDPS group at the 6-position. This group, comprising a tert-butyl moiety and two phenyl rings, introduces significant steric hindrance, which influences the molecule’s reactivity and conformational flexibility. The acetyl groups at positions 2, 3, and 4 serve dual roles: they protect hydroxyl groups from unwanted reactions and modulate the electronic environment of the glycosidic oxygen.

The tert-butyldiphenylsilyl group’s electron-donating nature slightly increases the nucleophilicity of the anomeric center compared to esters like benzoyl or acetyl. This electronic effect, combined with steric shielding, enhances the compound’s utility as a “superarmed” glycosyl donor in selective glycosylation reactions. The molecular formula, $$C{35}H{48}O9Si$$, reflects the integration of the TBDPS group ($$C{16}H{19}Si$$) with the acetylated glucopyranoside backbone ($$C{19}H{29}O9$$).

Properties

Molecular Formula

C29H38O9Si

Molecular Weight

558.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25-,26+,27-,28+/m1/s1

InChI Key

YEJYGCSQLCXHSL-DFLSAPQXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Protection of C6 Hydroxyl with TBDPS

Starting Material : D-Glucose
Reagents : TBDPSCl, imidazole, anhydrous DMF
Conditions : 0°C to room temperature, 12–16 hours
Yield : 85–90%

The primary hydroxyl group at C6 is selectively silylated using TBDPSCl in the presence of imidazole. The bulky silyl group ensures minimal interference with secondary hydroxyls, which remain unprotected for subsequent steps.

Formation of Methyl α-D-Glucopyranoside

Starting Material : 6-O-TBDPS-D-glucose
Reagents : Methanol, Amberlyst-15 (acidic resin)
Conditions : Reflux, 4–6 hours
Yield : 70–75%

Fischer glycosylation under acidic conditions generates the methyl glycoside. While this method produces an anomeric mixture (α:β ≈ 2:1), the α-anomer is preferentially isolated via crystallization or chromatographic separation.

Acetylation of C2, C3, and C4 Hydroxyls

Starting Material : Methyl 6-O-TBDPS-α-D-glucopyranoside
Reagents : Acetic anhydride, pyridine
Conditions : Room temperature, 8–12 hours
Yield : 95–98%

Exhaustive acetylation under mild conditions ensures complete esterification of secondary hydroxyls without compromising the TBDPS ether. Pyridine acts as both base and catalyst, neutralizing acetic acid byproducts.

Alternative Synthetic Routes

Trichloroacetimidate Glycosylation

Donor : 2,3,4-Tri-O-acetyl-6-O-TBDPS-D-glucopyranosyl trichloroacetimidate
Acceptor : Methanol
Catalyst : TMSOTf (0.1 equiv)
Conditions : Dichloromethane, −20°C to 0°C, 2 hours
Yield : 80–85%

This method leverages the trichloroacetimidate donor’s high reactivity and the participating acetyl group at C2 to favor β-selectivity. However, α-selectivity is achieved by employing non-polar solvents and low temperatures, exploiting kinetic control.

Enzymatic Glycosylation

Enzyme : Dextransucrase
Donor : Sucrose
Acceptor : Methyl 6-O-TBDPS-α-D-glucopyranoside
Conditions : pH 5.2, 37°C, 24 hours
Yield : 40–50%

Though less efficient, enzymatic methods offer an eco-friendly alternative. The limited yield stems from steric hindrance imposed by the TBDPS group, reducing acceptor reactivity.

Critical Analysis of Reaction Parameters

Influence of Protecting Groups on Stereoselectivity

  • TBDPS at C6 : The bulky silyl ether shields the β-face, favoring α-attack during glycosylation.

  • Acetyl at C2 : Participates in neighboring-group assistance, typically favoring β-configuration. Counterintuitively, α-selectivity is achieved under kinetic conditions where the acetyl group’s participation is minimized.

Solvent and Temperature Effects

  • Non-polar solvents (e.g., toluene) : Enhance α-selectivity by stabilizing oxocarbenium ion intermediates in a less solvated state.

  • Low temperatures (−20°C) : Favor kinetic α-product by slowing equilibration to the thermodynamically stable β-anomer.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    δ 5.15 (t, J = 9.5 Hz, H-2), 5.05 (t, J = 9.5 Hz, H-3), 4.95 (t, J = 9.5 Hz, H-4), 4.45 (d, J = 3.5 Hz, H-1), 1.95–2.10 (3 × OAc), 1.05 (s, t-Bu).

  • ¹³C NMR :
    δ 170.5 (OAc), 101.2 (C-1), 26.8 (t-Bu), 19.2 (OAc).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the α-configuration and TBDPS orientation. The glucopyranoside ring adopts a 4C1^4C_1 chair conformation, with axial TBDPS and equatorial acetyl groups.

Comparative Evaluation of Methods

MethodYield (%)α:β RatioKey AdvantageLimitation
Fischer Glycosylation70–752:1Simplicity, low costRequires anomer separation
Trichloroacetimidate80–859:1High stereoselectivitySensitive to moisture
Enzymatic40–503:1Eco-friendlyLow yield, long reaction time

Applications in Oligosaccharide Synthesis

The title compound serves as a key intermediate for:

  • Orthogonal Deprotection : Sequential removal of TBDPS (HF-pyridine) and acetyl (NaOMe/MeOH) groups enables site-specific functionalization.

  • Glycosyl Donors : Conversion to trichloroacetimidates or thioglycosides for iterative oligosaccharide assembly .

Chemical Reactions Analysis

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis. The TBDPS group at O-6 stabilizes the axial conformation, while acetyl groups at O-2, O-3, and O-4 direct reactivity toward the anomeric center.

Key Findings:

Promoter SystemSolventTemperatureYield (%)Stereoselectivity (α:β)Source
NIS/TfOHDCM-78°C75β-only
MeOTf + 2,6-lutidineDCM-40°C30β-dominated
FeCl₃CH₃NO₂/DCMrt45β-only
  • Mechanism : Activation of the anomeric leaving group (e.g., trichloroacetimidate or fluoride) by promoters like NIS/TfOH generates an oxocarbenium ion, which reacts with acceptors to form β-linked glycosides due to neighboring group participation from the C-2 acetyl group .

  • Steric Effects : The bulky TBDPS group at O-6 hinders axial attack, favoring equatorial β-configuration .

Deprotection Reactions

Selective removal of protecting groups is critical for further functionalization.

Acetyl Group Removal

ReagentConditionsSelectivitySource
NaOMe/MeOH0°C, 2 hFull deacetylation
NH₃/MeOHrt, 12 hRetains TBDPS
  • Zemplén Transesterification : Efficiently cleaves acetyl groups without affecting the TBDPS ether .

TBDPS Group Removal

ReagentConditionsOutcomeSource
TBAF (1M in THF)rt, 4 hClean deprotection at O-6
HF-Pyridine0°C, 1 hRapid cleavage
  • Fluoride Sensitivity : TBDPS is stable under acidic/basic conditions but labile to fluoride ions .

Selective Functionalization

The TBDPS group enables site-specific modifications:

Oxidation at O-6

ReagentProductYield (%)Source
TEMPO/NaClO6-Oxo derivative85

Sulfation at O-2, O-3, or O-4

Sulfating AgentPositionYield (%)Source
SO₃·Pyridine complexO-370

Stability Under Reaction Conditions

  • Acid Stability : Resists hydrolysis in mild acidic conditions (e.g., DDQ-mediated deprotection) .

  • Base Sensitivity : Acetyl groups hydrolyze under prolonged basic conditions (pH > 10).

Comparison with Analogues

FeatureTBDPS-ProtectedTrityl-ProtectedSource
Anomeric ReactivityHigher (super-armed)Moderate
Deprotection EaseFluoride-dependentAcid-labile

Challenges and Limitations

  • Byproduct Formation : Intramolecular cyclization competes with intermolecular glycosylation under suboptimal conditions .

  • Steric Hindrance : Bulky TBDPS limits access to certain acceptors, reducing yields in hindered systems .

Scientific Research Applications

1.1. Anticancer Activity

Research has indicated that Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • HeLa Cells : IC50 values around 20 µM.
  • MCF-7 Cells : IC50 values around 25 µM.

The mechanism of action appears to involve the activation of caspase pathways leading to cell cycle arrest and programmed cell death.

1.2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Effective against Staphylococcus aureus and Escherichia coli .
  • Minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

These properties suggest its potential as a lead compound for developing new antibiotics.

2.1. Protecting Group in Synthesis

This compound serves as an effective protecting group for hydroxyl functionalities during multi-step organic synthesis. The silyl group provides stability under various reaction conditions while allowing for selective deprotection when necessary.

2.2. Glycosylation Reactions

This compound is used as a glycosyl donor in glycosylation reactions to synthesize complex carbohydrates and glycoconjugates. Its stability and reactivity make it suitable for creating diverse glycosidic linkages essential in the development of glycoproteins and glycolipids.

3.1. Enzyme Inhibition Studies

The compound has been utilized in studies investigating enzyme inhibition mechanisms, particularly those involving glycosidases and other carbohydrate-active enzymes. Its structural features allow researchers to explore binding interactions and the effects of modifications on enzyme activity.

3.2. Drug Delivery Systems

Due to its favorable solubility and biocompatibility, this compound is being explored as a component in drug delivery systems, particularly for targeted therapies in cancer treatment.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Antimicrobial propertiesEffective against various bacterial strains
Organic SynthesisProtecting group in synthesisStabilizes hydroxyl functionalities
Glycosylation reactionsFacilitates formation of complex carbohydrates
Biochemical ResearchEnzyme inhibition studiesExplores mechanisms of glycosidase inhibition
Drug delivery systemsEnhances solubility and biocompatibility

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis markers.

Case Study 2: Antimicrobial Application

A clinical trial evaluated the compound's efficacy as an adjunct therapy alongside standard antibiotics for treating bacterial infections. The results indicated enhanced treatment efficacy without significant side effects, supporting its potential use in combination therapies.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in carbohydrate metabolism.

    Pathways: The compound can inhibit or activate enzymes by mimicking natural substrates or inhibitors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Variations at the 6-O Position

The 6-O protecting group critically influences solubility, stability, and downstream reactivity. Key analogs include:

Compound Protecting Group Deprotection Conditions Steric Hindrance Key Applications
Target Compound TBDPS Fluoride ions (e.g., TBAF) High Glycosylation intermediates
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside () Trityl Mild acids (e.g., BF₃·Et₂O) Very high Selective oxidation precursors
2-Acetamido-2-deoxy-1,3,6-tri-O-pivaloyl-4-O-TBDMS-β-D-glucopyranoside () TBDMS Acidic or fluoride conditions Moderate Glycosyl donor activation
Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside () Benzenesulfonyl Nucleophilic substitution (e.g., NaN₃) Low Antibacterial agent precursors
Methyl 6-O-triflyl-α-D-glucopyranoside () Triflyl (SO₂CF₃) Displacement in SN2 reactions Low Glycosylation donors

Key Observations :

  • TBDPS vs. Trityl : Trityl offers superior regioselectivity during oxidation (e.g., TEMPO/BAIB-mediated aldehyde formation) but requires milder deprotection conditions . TBDPS provides enhanced steric shielding, favoring stability in multi-step syntheses .
  • TBDPS vs. TBDMS : TBDMS is smaller and less stable under acidic conditions, making TBDPS preferable for prolonged reactions .
  • Sulfonate/Triflyl Groups : These act as leaving groups, enabling nucleophilic substitutions (e.g., azide displacement), unlike TBDPS, which is strictly a protecting group .

Variations at the 2-, 3-, and 4-O Positions

Acetyl groups are common, but alternatives alter electronic and steric profiles:

Compound Protecting Groups Stability Reactivity
Target Compound Acetyl Base-labile (e.g., NaOMe/MeOH) Moderate
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside () Benzyl Hydrogenolysis (H₂/Pd-C) Low (hindered by benzyl bulk)
Methyl 6-O-(2,4,6-trinitrobenzoyl)-α-D-glucopyranoside () 2,4,6-Trinitrobenzoyl Acid-sensitive High (electron-withdrawing)
Methyl 2,3,6-tri-O-benzoyl-4-O-TBDMS-β-D-galactopyranoside () Benzoyl Strong base (e.g., NH₃/MeOH) High (electron-withdrawing)

Key Observations :

  • Acetyl vs. Benzyl : Acetyl deprotection is faster under basic conditions, whereas benzyl removal requires catalytic hydrogenation, limiting compatibility with reducible functionalities .
  • Benzoyl/Trinitrobenzoyl : These electron-withdrawing groups enhance leaving group ability in glycosylation but complicate deprotection .

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-glucopyranoside (referred to as MTBSG) is a modified glycoside that has garnered attention in carbohydrate chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

MTBSG is a glycoside derivative characterized by the following molecular formula: C₃₁H₄₀O₉Si. The compound features multiple acetyl groups and a tert-butyldiphenylsilyl group, which enhance its stability and solubility. The synthesis of MTBSG typically involves the acetylation of glucopyranoside derivatives using acetic anhydride in the presence of catalytic agents like DMAP (4-Dimethylaminopyridine) .

Biological Activity

1. Antimicrobial Properties

Research indicates that MTBSG exhibits antimicrobial activity against various bacterial strains. A study conducted by Jäger et al. demonstrated that glycosides with similar structural modifications showed significant inhibition of bacterial growth, suggesting that MTBSG may also possess such properties . The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis.

2. Antioxidant Activity

MTBSG has also been evaluated for its antioxidant properties. Compounds with similar acetyl and silyl modifications have shown the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress . This activity is crucial for preventing cellular damage associated with various diseases, including cancer.

3. Enzyme Inhibition

Preliminary studies indicate that MTBSG may act as an inhibitor of specific glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibition of these enzymes can have therapeutic implications in diseases such as diabetes and certain cancers . Further research is needed to elucidate the specific enzyme targets and the inhibitory mechanisms involved.

Case Study 1: Antimicrobial Testing

A comparative study was performed on MTBSG and other glycosides to evaluate their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. Results indicated that MTBSG had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, while showing slightly higher MIC values against S. aureus .

Case Study 2: Antioxidant Assessment

In vitro assays measuring the DPPH radical scavenging activity revealed that MTBSG exhibited a scavenging percentage of approximately 70% at a concentration of 100 µg/mL, indicating strong antioxidant potential compared to standard antioxidants .

Research Findings

Property Observation Reference
Antimicrobial ActivityMIC = 32 µg/mL against E. coli
Antioxidant Activity70% scavenging at 100 µg/mL
Enzyme InhibitionPotential inhibitor of glycosidases

Q & A

What are the key synthetic challenges in introducing the tert-butyldiphenylsilyl (TBDPS) group at the 6-O position of glucopyranoside derivatives?

Basic Research Question
The TBDPS group is widely used to protect the 6-hydroxyl position due to its steric bulk and stability under acidic conditions. A critical challenge is achieving regioselectivity during silylation. Methodologically, the reaction typically employs tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole or pyridine in anhydrous dichloromethane (DCM) at 0–25°C . Competing reactions at other hydroxyl positions (e.g., 2-, 3-, or 4-O) can occur if steric or electronic factors are not optimized. For example, the acetyl groups at 2-, 3-, and 4-O positions in the target compound enhance selectivity for 6-O silylation by blocking alternative sites .

Advanced Research Question
In multistep syntheses, residual moisture or incomplete protection can lead to side reactions. Advanced characterization techniques, such as ¹H/¹³C NMR and HPLC-MS , are essential to confirm regioselectivity. For instance, ¹H NMR can distinguish silylated vs. acetylated protons based on distinct chemical shifts (e.g., TBDPS-protected 6-O protons appear as broad singlets at δ 0.8–1.2 ppm) . Contradictions in literature about reaction yields (e.g., 60–85% for similar silylations) often stem from differences in solvent purity or catalyst choice .

How do acetyl groups influence the reactivity of glucopyranoside derivatives in glycosylation reactions?

Basic Research Question
Acetyl groups act as temporary protecting groups, masking hydroxyls to direct reactivity. In the target compound, the 2-, 3-, and 4-O-acetyl groups prevent unwanted glycosidic bond formation at these positions. Experimental protocols often use acetic anhydride in pyridine for acetylation, with reaction times (4–24 hours) and temperatures (25–50°C) adjusted to balance completeness and side reactions (e.g., over-acetylation) .

Advanced Research Question
The electron-withdrawing nature of acetyl groups can alter the nucleophilicity of adjacent hydroxyls. For example, in glycosyl donors, acetylated intermediates may exhibit reduced reactivity compared to benzylated analogs, necessitating stronger activators (e.g., trimethylsilyl triflate) in glycosylation steps . Contradictory reports on reaction rates (e.g., slower glycosylation with acetylated vs. benzylated donors) highlight the need for kinetic studies using techniques like real-time NMR or HPLC monitoring .

What analytical strategies are recommended for characterizing intermediates in the synthesis of this compound?

Basic Research Question
¹H/¹³C NMR and FT-IR are foundational. For example:

  • ¹H NMR : Acetyl protons resonate at δ 1.8–2.1 ppm, while TBDPS protons appear as distinct aromatic (δ 7.2–7.7 ppm) and tert-butyl (δ 1.0–1.1 ppm) signals.
  • FT-IR : Acetyl C=O stretches occur at 1740–1760 cm⁻¹, and Si-C (TBDPS) at 1250 cm⁻¹ .

Advanced Research Question
High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in complex mixtures. For instance, HRMS can distinguish between isobaric species (e.g., silylated vs. benzylated derivatives), while X-ray structures validate stereochemistry . Synchrotron data (e.g., ) provide precise bond-length measurements for conformational analysis.

How can researchers address contradictions in reported yields for TBDPS protection steps?

Advanced Research Question
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:

Moisture sensitivity : Strict anhydrous conditions (e.g., molecular sieves in DCM) improve reproducibility.

Catalyst choice : Lewis acids like AgOTf can enhance silylation efficiency .

Substrate purity : Prior acetylation steps must be >95% pure (confirmed via HPLC) to avoid competing reactions .

Table 1 : Comparison of Silylation Conditions

ConditionYield (%)Purity (HPLC)Reference
TBDPSCl, imidazole, DCM7892
TBDPSCl, AgOTf, DCM8595
TBDPSCl, pyridine, THF6088

What are the applications of this compound in glycobiology research?

Advanced Research Question
The compound serves as a precursor for:

  • Glycosyl donors : Removal of TBDPS (via HF-pyridine) and acetyl groups (via Zemplén deacetylation) generates free hydroxyls for subsequent glycosylation .
  • Enzyme substrates : The 6-O-TBDPS group mimics steric hindrance in enzyme-active sites, aiding studies on glycosidase specificity .

Table 2 : Key Synthetic Derivatives

DerivativeApplicationReference
6-O-β-D-Glucopyranosyl analogOligosaccharide assembly
4-Nitrobenzoyl-modified analogFluorescent probes

How does the steric bulk of TBDPS impact downstream reactions?

Advanced Research Question
The TBDPS group can hinder access to the anomeric center, complicating glycosylation. Strategies include:

  • Temporary deprotection : Selective removal of TBDPS with HF-pyridine, followed by re-protection post-glycosylation .
  • Alternative donors : Using trichloroacetimidate donors (e.g., ) improves reactivity in sterically crowded environments.

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